molecular formula C7H7Cl2NO2S B3006114 3,5-Dichloro-2-methylbenzenesulfonamide CAS No. 858005-85-3

3,5-Dichloro-2-methylbenzenesulfonamide

Cat. No.: B3006114
CAS No.: 858005-85-3
M. Wt: 240.1
InChI Key: ZYFFTWQEPMTHQR-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methylbenzenesulfonamide (CAS: 871876-37-8) is a benzenesulfonamide derivative with the molecular formula C 7 H 7 Cl 2 NO 2 S and a molecular weight of 240.11 g/mol . This compound serves as a versatile chemical building block and intermediate in organic synthesis and medicinal chemistry research, particularly in the exploration of new sulfonamide-based compounds . The benzenesulfonamide core is a privileged structure in drug discovery, known for its ability to confer bioactive properties. Recent scientific investigations have highlighted that structurally related benzene-sulfonamide compounds exhibit significant biological activity as potent inhibitors of Oxidative Phosphorylation (OXPHOS), specifically targeting mitochondrial Complex I . This mechanism is a promising therapeutic strategy for targeting certain cancer subtypes that are highly dependent on aerobic metabolism, such as pancreatic cancer . As a research tool, this compound provides researchers with a scaffold for Structure-Activity Relationship (SAR) studies to optimize properties like potency, selectivity, and metabolic stability . This product is intended for research and development applications only in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO2S/c1-4-6(9)2-5(8)3-7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFFTWQEPMTHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical and Spectroscopic Characterization of 3,5 Dichloro 2 Methylbenzenesulfonamide Analogues

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are instrumental in identifying functional groups and providing a unique molecular fingerprint.

FTIR spectroscopy is a powerful tool for identifying the various functional groups present in 3,5-Dichloro-2-methylbenzenesulfonamide. The absorption of infrared radiation excites molecules into higher vibrational states, and the specific frequencies of absorption are characteristic of the bonds present.

The key functional groups in this compound give rise to distinct absorption bands in the FTIR spectrum. The sulfonamide group (-SO₂NH₂) is characterized by several strong vibrations. Asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide appears as a moderate to sharp band in the region of 3400-3200 cm⁻¹. The S-N stretching vibration can be found in the 935-875 cm⁻¹ range. libretexts.org

The aromatic ring also presents several characteristic bands. The C-H stretching vibrations of the aryl protons occur at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). umich.edu The in-plane C=C stretching vibrations of the benzene (B151609) ring usually produce two sharp absorption bands, one around 1600 cm⁻¹ and another in the 1500–1430 cm⁻¹ range. libretexts.org Furthermore, the substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, which appear in the fingerprint region (below 1000 cm⁻¹). The presence of chlorine atoms attached to the aromatic ring gives rise to C-Cl stretching vibrations, typically found in the 800–700 cm⁻¹ region. Finally, the methyl group (-CH₃) exhibits characteristic C-H stretching and bending vibrations.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Sulfonamide)Stretching3400 - 3200Moderate
C-H (Aromatic)Stretching3100 - 3000Variable
C-H (Methyl)Asymmetric/Symmetric Stretching2980 - 2870Medium-Weak
C=C (Aromatic)In-plane Stretching1600 - 1430Medium-Strong
S=O (Sulfonamide)Asymmetric Stretching1370 - 1330Strong
S=O (Sulfonamide)Symmetric Stretching1180 - 1160Strong
S-N (Sulfonamide)Stretching935 - 875Medium
C-Cl (Aryl Halide)Stretching800 - 700Strong

Raman spectroscopy serves as a complementary technique to FTIR, providing detailed information about the molecular structure. It is particularly sensitive to non-polar bonds and symmetric vibrations, offering a unique "fingerprint" for the compound. rsc.org In the context of this compound, Raman spectroscopy can effectively identify the key structural features.

Functional Group / MoietyVibrational ModeExpected Raman Shift (cm⁻¹)
Aromatic RingRing Breathing / C=C Stretching~1600, ~1000
SulfonamideSO₂ Symmetric Stretching1150 - 1100
Aryl-SulfurC-S Stretching720 - 680
Aryl HalideC-Cl Stretching800 - 600
Methyl GroupC-H Bending/Stretching~1450, ~2900

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the sulfonamide proton, and the methyl protons.

The aromatic region (typically 6.5-8.0 ppm) would display signals for the two protons on the dichlorinated benzene ring. researchgate.net Due to their different positions relative to the methyl and sulfonamide groups, these protons are chemically non-equivalent and would likely appear as two distinct signals, possibly as doublets if they are ortho to each other, though in this specific substitution pattern they are meta to each other and would appear as singlets or very finely split doublets (small meta coupling).

The proton of the sulfonamide group (-SO₂NH₂) typically appears as a broad singlet, and its chemical shift can be variable (often between 8.78 and 10.15 ppm), depending on the solvent and concentration, due to hydrogen bonding and chemical exchange. rsc.org The methyl group (-CH₃) protons are expected to give a sharp singlet in the upfield region of the spectrum, typically around 2.0-2.5 ppm.

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-SO₂NH₂8.7 - 10.2Broad Singlet1H
Aromatic-H7.0 - 8.0Singlet/Doublet1H
Aromatic-H7.0 - 8.0Singlet/Doublet1H
-CH₃2.0 - 2.5Singlet3H

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each chemically non-equivalent carbon atom will produce a single peak.

The aromatic carbons will resonate in the downfield region, typically between 110 and 160 ppm. rsc.org The carbons directly attached to the electronegative chlorine atoms and the sulfonyl group will be shifted further downfield. The carbon bearing the methyl group will also have a distinct chemical shift. Quaternary carbons (those not attached to any hydrogens) generally show weaker signals. The methyl carbon will appear in the upfield region, typically between 15 and 25 ppm.

Carbon TypeExpected Chemical Shift (δ, ppm)
Aromatic C-S140 - 150
Aromatic C-Cl130 - 140
Aromatic C-C(H)120 - 135
Aromatic C-CH₃135 - 145
-CH₃15 - 25

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be relatively simple but could confirm the through-bond coupling (if any) between the two aromatic protons. It would primarily show the absence of coupling for the isolated aromatic protons and the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons to which they are directly attached. sdsu.edu An HSQC spectrum would definitively link the proton signals of the aromatic rings and the methyl group to their corresponding carbon signals in the ¹³C NMR spectrum. For example, the singlet at ~2.0-2.5 ppm in the ¹H spectrum would correlate with the carbon signal at ~15-25 ppm in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is crucial for piecing together the molecular framework. For instance, the methyl protons would show correlations to the aromatic carbon they are attached to (C-2), as well as to the adjacent aromatic carbons (C-1 and C-3). The aromatic protons would show correlations to nearby carbons, helping to confirm the substitution pattern on the ring. The sulfonamide proton might show a correlation to the ipso-carbon of the benzene ring (C-1). These long-range correlations provide unequivocal evidence for the connectivity of the different fragments of the molecule. youtube.com

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry serves as a cornerstone for the molecular characterization of benzenesulfonamide (B165840) analogues, offering precise mass determination and valuable structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of newly synthesized compounds. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a molecule's empirical formula. For this compound analogues, HRMS is used to verify the presence and number of chlorine, sulfur, and nitrogen atoms, confirming the successful synthesis of the target molecule. The high resolving power of HRMS instruments also facilitates the differentiation of the target compound from any potential impurities or side products that may have similar nominal masses. This technique is crucial for validating the molecular identity before further structural and biological evaluation.

The combination of High-Performance Liquid Chromatography (HPLC) with mass spectrometry (MS) has become a primary analytical method for assessing the purity of chemical compounds in research and development. nih.govresearchgate.net LC-MS leverages the separation power of HPLC to resolve the target compound from starting materials, by-products, and other impurities, while the mass spectrometer provides sensitive and selective detection. nih.govlcms.cz

For benzenesulfonamide analogues, a sample is injected into an HPLC system where it passes through a chromatographic column. The components of the sample are separated based on their differential interactions with the stationary phase. As each component elutes from the column, it is introduced into the ion source of the mass spectrometer. The mass spectrometer then generates a mass spectrum for each eluting peak, allowing for both the identification of the main compound and the characterization of any impurities. The purity is typically determined by calculating the peak area of the target compound as a percentage of the total ion chromatogram (TIC) area. The sensitivity of modern LC-MS systems allows for the detection and identification of impurities even at very low levels, ensuring a high degree of confidence in the compound's purity profile. lcms.czmerckmillipore.com

X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction provides unparalleled, definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of crystalline solids. The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This analysis yields a detailed three-dimensional map of electron density within the crystal, from which the positions of individual atoms can be determined.

For several analogues of 3,5-dichlorobenzenesulfonamide (B33625), this method has been used to confirm their molecular structures and provide detailed crystallographic data. nih.govresearchgate.netnih.gov The analysis reveals key parameters such as the unit cell dimensions, space group, and atomic coordinates, which together define the crystal structure.

Table 1: Crystallographic Data for Selected 3,5-Dichlorobenzenesulfonamide Analogues

CompoundFormulaCrystal SystemSpace GroupReference
3,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamideC₁₄H₁₃Cl₂NO₂STriclinicP-1 nih.gov
3,5-dichloro-N-(2,6-dimethylphenyl)benzenesulfonamideC₁₄H₁₃Cl₂NO₂SMonoclinicP2₁/c nih.gov
3,5-dichloro-N-(3,5-dimethylphenyl)benzenesulfonamideC₁₄H₁₃Cl₂NO₂SMonoclinicP2₁/n nih.gov
3,5-dichloro-N-(4-methylphenyl)benzenesulfonamideC₁₃H₁₁Cl₂NO₂STriclinicP-1 researchgate.net

The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial as they influence the material's physical properties, such as stability and solubility. In the crystal structures of 3,5-dichlorobenzenesulfonamide analogues, hydrogen bonding is a dominant feature. nih.govresearchgate.net

Typically, the sulfonamide N-H group acts as a hydrogen bond donor, while one of the sulfonyl oxygen atoms acts as an acceptor, leading to the formation of N—H⋯O hydrogen bonds. nih.govresearchgate.net These interactions often link molecules into chains or dimeric motifs. For example, in the structure of 3,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide, N—H⋯O hydrogen bonds create R²₂(8) loops. nih.gov

Beyond classical hydrogen bonds, weaker interactions such as C—H⋯O and C—H⋯π interactions also play a significant role in stabilizing the crystal packing. nih.govresearchgate.net Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules are frequently observed, contributing to the formation of one-, two-, or three-dimensional supramolecular architectures. nih.govresearchgate.net For instance, in 3,5-dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide, N—H⋯O hydrogen-bonded loops are interconnected via π–π interactions to form a one-dimensional structure. nih.gov

Single-crystal X-ray diffraction also provides precise details on the molecule's conformation. In many 3,5-dichlorobenzenesulfonamide analogues, the molecules adopt a characteristic "U-shaped" conformation. nih.gov The relative orientation of the two aromatic rings is a key conformational feature, described by the dihedral angle between their planes. This angle can vary depending on the substitution pattern on the aniline (B41778) ring.

Table 2: Selected Conformational Parameters for 3,5-Dichlorobenzenesulfonamide Analogues

CompoundDihedral Angle Between Rings (°)C—S—N—C Torsion Angle (°)Reference
3,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide41.3 (6)-78.2 (2) nih.gov
3,5-dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide42.1 (2)69.8 (3) nih.gov
3,5-dichloro-N-(3,5-dimethylphenyl)benzenesulfonamide54.4 (3)71.3 (2) nih.gov
3,5-dichloro-N-(4-methylphenyl)benzenesulfonamide57.0 (2)-67.2 (4) nih.govresearchgate.net

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic separation is fundamental to the analysis of this compound and its analogues, enabling the resolution of complex mixtures and the quantification of individual components. The choice of technique is dictated by the specific analytical challenge, from confirming the successful synthesis of a target molecule to identifying trace-level impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity profiling and quantitative analysis of non-volatile and thermally labile compounds like this compound analogues. The development of a robust HPLC method is a meticulous process that involves the optimization of several parameters to achieve the desired separation.

A typical reversed-phase HPLC (RP-HPLC) method for sulfonamide analysis utilizes a C18 or C8 stationary phase. wu.ac.th The mobile phase often consists of a mixture of an aqueous component, such as water with an acid modifier like formic acid or acetic acid to control the ionization of the analytes, and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of all components with varying polarities. wu.ac.th Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector, with the detection wavelength set to maximize the absorbance of the sulfonamide chromophore, typically around 265 nm. wu.ac.th

Method validation is a critical step to ensure that the developed HPLC method is reliable, reproducible, and fit for its intended purpose. ekb.eg Validation is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. ekb.eg

Specificity is the ability to assess the analyte unequivocally in the presence of other components.

Linearity is established by analyzing a series of standards across a range of concentrations and demonstrating a linear relationship between the detector response and the concentration. wu.ac.th A correlation coefficient (R²) close to 0.999 is generally considered acceptable. wu.ac.th

Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix. wu.ac.th Recoveries are typically expected to be within 85-115%. wu.ac.th

Precision is assessed by the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Interactive Data Table: Illustrative HPLC Method Parameters for the Analysis of this compound Analogues

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like sulfonamides.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress the ionization of the sulfonamide and acidic impurities, leading to better peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography with good UV transparency.
Gradient Program Start at 30% B, increase to 80% B over 20 minutesAllows for the separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 25 °CControlled temperature ensures reproducible retention times. wu.ac.th
Injection Volume 5 µLA small injection volume minimizes band broadening.
Detection Wavelength 265 nmA common wavelength for the detection of sulfonamides based on their UV absorbance. wu.ac.th

Interactive Data Table: Typical HPLC Validation Parameters for Sulfonamide Analysis

Validation ParameterAcceptance CriteriaExample Finding
Linearity (R²) ≥ 0.9990.9995
Accuracy (Recovery) 85 - 115%98.5%
Precision (RSD) ≤ 2%1.2%
LOD Signal-to-Noise Ratio of 3:10.05 µg/mL
LOQ Signal-to-Noise Ratio of 10:10.15 µg/mL
Robustness No significant change in results with small variations in method parametersThe method was found to be robust with respect to small changes in pH and mobile phase composition.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions in real-time. thieme.de In the synthesis of this compound and its analogues, TLC can be used to quickly assess the consumption of starting materials and the formation of the desired product. nih.govrsc.orgresearchgate.net

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, or eluent. The choice of eluent is crucial for achieving good separation. A mixture of a non-polar solvent (like heptane (B126788) or chloroform) and a more polar solvent (like ethyl acetate (B1210297) or ethanol) is often used, with the ratio adjusted to optimize the separation. researchgate.net

After development, the separated spots are visualized. Many sulfonamides can be visualized under UV light at 254 nm due to their aromatic nature. Alternatively, staining reagents can be used to visualize the spots. The relative retention factor (Rf) value of each spot, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the components of the reaction mixture. By comparing the TLC profile of the reaction mixture to that of the starting materials and a reference standard of the product, the progress of the reaction can be easily monitored.

Interactive Data Table: Example TLC System for Monitoring the Synthesis of a this compound Analogue

ParameterDescriptionRationale
Stationary Phase Silica Gel 60 F254A polar stationary phase suitable for the separation of a wide range of organic compounds. The F254 indicator allows for visualization under UV light.
Mobile Phase Chloroform:Ethanol (9:1, v/v)A moderately polar eluent system that can effectively separate sulfonamides from less polar starting materials.
Visualization UV light at 254 nmNon-destructive visualization method for compounds containing a UV chromophore.
Expected Rf of Product ~0.4The product is expected to be more polar than some starting materials and will thus have a lower Rf value.
Expected Rf of Starting Material ~0.7A less polar starting material will travel further up the plate, resulting in a higher Rf value.

While HPLC is the primary tool for the analysis of the main sulfonamide compounds, Gas Chromatography (GC) is essential for the identification and quantification of volatile byproducts that may be present in the reaction mixture or as impurities in the final product. rsc.org These volatile impurities can arise from starting materials, solvents, or side reactions during the synthesis.

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase, which is an inert gas such as helium or nitrogen. The choice of the GC column is critical and depends on the polarity and volatility of the compounds to be separated. A common stationary phase for general-purpose analysis is a non-polar polydimethylsiloxane.

GC is often coupled with a mass spectrometer (GC-MS), which provides detailed structural information about the separated components, allowing for their unambiguous identification. researchgate.net The development of a GC method involves optimizing parameters such as the oven temperature program, the carrier gas flow rate, and the injection port temperature to achieve good separation and peak shape for the volatile byproducts of interest.

Interactive Data Table: Illustrative GC-MS Parameters for the Analysis of Volatile Byproducts

ParameterConditionRationale
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)A non-polar column suitable for the separation of a wide range of volatile and semi-volatile organic compounds.
Carrier Gas HeliumAn inert carrier gas that provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid vaporization of the sample without thermal degradation of the analytes.
Oven Temperature Program Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/minA temperature program allows for the separation of compounds with a range of boiling points.
MS Detector Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible mass spectra for library matching.
Mass Range 40-500 amuA typical mass range for the detection of common organic byproducts.

Investigation of Biological Activity and Molecular Mechanisms of 3,5 Dichloro 2 Methylbenzenesulfonamide Analogues

Enzyme Inhibition Studies

The ability of 3,5-dichloro-2-methylbenzenesulfonamide analogues to inhibit specific enzymes is a cornerstone of their pharmacological interest. These studies have revealed potent and, in some cases, selective inhibition of enzymes crucial to various physiological and pathological processes.

Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). Analogues of this compound have been evaluated for their ability to inhibit various human carbonic anhydrase (hCA) isoforms. These enzymes play critical roles in processes such as pH regulation and fluid balance. mdpi.comtaylorandfrancis.com

Research has demonstrated that certain benzenesulfonamide (B165840) derivatives exhibit isoform-selective inhibition. For instance, studies have shown a preference for inhibiting mitochondrial hCA isoforms (VA and VB) over the cytosolic isoforms I and II, with inhibition constants (Kᵢ) in the low nanomolar range. mdpi.com This selectivity is significant, as different isoforms are associated with different physiological functions and disease states. For example, hCA I is a widespread off-target isoform, while hCA II, IV, and XII are implicated in glaucoma. nih.gov Tumor-associated isoforms like hCA IX and XII are also key targets for anticancer therapies. nih.gov The inhibitory potency of these compounds can be substantial, with some derivatives showing Kᵢ values ranging from the subnanomolar to the low nanomolar range against specific isoforms. nih.gov

Table 1: Carbonic Anhydrase Inhibition by Benzenesulfonamide Analogues This table is interactive. Click on the headers to sort the data.

Compound Type Target Isoform(s) Inhibition Constant (Kᵢ) Range Selectivity Profile
Benzenesulfonamides hCA I, II 41.5 - 1500 nM Medium potency against cytosolic isoforms
Benzenesulfonamides hCA IX, XII 0.8 - 38.9 nM Low nanomolar/subnanomolar inhibitors of tumor-associated isoforms
Thiadiazole derivatives hCA VA, VB Low nanomolar High activity and good selectivity for mitochondrial over cytosolic isoforms
Pyrrol-2(3H)-ones hCA I, II 81.4 - 368.7 nM Effective against cytosolic isoforms
Pyrrol-2(3H)-ones hCA IX, XII 39.1 - 41.3 nM Effective against membrane-bound cancer-related isoforms

Fructose-1,6-bisphosphatase (FBPase) is a critical enzyme in gluconeogenesis, the metabolic pathway that results in the generation of glucose. nih.gov Inhibition of FBPase is a therapeutic strategy for managing type 2 diabetes, as it can help to lower excessive blood glucose levels. nih.gov FBPase is an allosteric enzyme with multiple binding sites for small molecule inhibitors, including the active site and allosteric sites. nih.goviastate.edu

Analogues of this compound have been investigated as potential FBPase inhibitors. The metabolic implication of inhibiting this enzyme is a reduction in hepatic glucose production. Fructose-2,6-bisphosphate is a potent natural inhibitor of FBPase, and its levels are hormonally regulated. nih.gov The inhibition of FBPase can be synergistic with the effects of other natural inhibitors like AMP. nih.gov The discovery of new classes of FBPase inhibitors highlights the potential for developing novel therapeutics that target this key metabolic enzyme. iastate.edu

α-Amylase is a key enzyme in the digestion of carbohydrates like starch and glycogen. nih.govnih.gov Inhibiting this enzyme can slow down the absorption of glucose, making it a target for the management of hyperglycemia and type 2 diabetes. nih.govmdpi.com A variety of compounds, including those derived from plants, have been shown to inhibit α-amylase. nih.govmdpi.com

Research into synthetic compounds has also yielded potent α-amylase inhibitors. For example, certain 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes have demonstrated excellent α-amylase inhibitory activity, with some ortho-substituted analogues showing IC₅₀ values in the millimolar range. researchgate.net Other studies have identified compounds with even greater potency, with IC₅₀ values in the low micromolar range, comparable to or even exceeding the potency of the standard drug, acarbose. researchgate.netmedchemexpress.com The inhibitory mechanism often involves the direct blocking of the enzyme's active sites. nih.gov

Table 2: α-Amylase Inhibitory Activity of Various Compounds This table is interactive. Click on the headers to sort the data.

Compound Class Example Compound IC₅₀ Value Comparison to Standard (Acarbose)
Thiazole derivative Analogue 3h 5.14 ± 0.03 µM More potent
Thiazole derivative Compound 3a 14.6 mM -
Thiazolyl-propoxy-phenyl-methanone Compound 4e 54.09 ± 0.11 µM -
α-Amylase/α-Glucosidase dual inhibitor Compound 5 13.02 µM -
2,3-Dihydrocalodenin B - 2.6 µM -

The hemagglutinin (HA) protein of the influenza virus is essential for the virus to enter host cells. nih.gov It mediates the binding of the virus to sialic acid on the cell surface and facilitates the fusion of the viral envelope with the endosomal membrane. nih.gov Benzenesulfonamide derivatives have been identified as inhibitors of influenza A virus (H1N1) fusion by targeting HA. nih.govnih.gov

One such inhibitor, RO5464466, has been shown to act at an early stage of the viral replication cycle. nih.govplos.org This compound is believed to directly target HA, stabilizing its pre-fusion structure and blocking the conformational changes that are necessary for viral fusion. nih.gov In cell-based assays, RO5464466 significantly reduced the production of progeny viruses. nih.govnih.gov A close analogue, RO5487624, also demonstrated a protective effect in mice challenged with a lethal dose of influenza H1N1 virus, highlighting the potential of this class of compounds as anti-influenza agents. nih.govnih.gov

Neutrophil elastase is a serine protease released by neutrophils that can degrade extracellular matrix proteins. sigmaaldrich.com While it plays a role in the immune response, excessive activity of this enzyme is implicated in a number of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury. nih.govsemanticscholar.orgresearchgate.net Therefore, inhibitors of neutrophil elastase have therapeutic potential as anti-inflammatory agents. nih.gov

Several synthetic inhibitors of neutrophil elastase have been developed, with some reaching clinical trials. semanticscholar.orgresearchgate.net For example, sivelestat (B1662846) and AZD9668 are two such inhibitors that have been investigated for their efficacy in various lung diseases. nih.govresearchgate.net The inhibition of neutrophil elastase can lead to a reduction in pro-inflammatory cytokines and chemokines, thereby ameliorating tissue damage. nih.gov

In Vitro Antimicrobial Research

In addition to their enzyme-inhibiting properties, analogues of this compound and related sulfonamides have been evaluated for their antimicrobial activity. These studies have demonstrated that certain derivatives possess efficacy against a range of bacterial and mycobacterial strains.

Novel sulfonamides containing scaffolds like 5-chloro-2-hydroxybenzaldehyde have been synthesized and tested against Gram-positive and Gram-negative bacteria, as well as various Mycobacterium species. nih.gov Some of these compounds have shown significant activity, particularly against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MIC) in the micromolar range. nih.govnih.gov For instance, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide was found to be highly active against MRSA. nih.gov Other derivatives have shown promising activity against Mycobacterium kansasii at low micromolar concentrations. nih.gov The bactericidal kinetics of some of these compounds have also been established, demonstrating a rapid, concentration-dependent killing of bacteria. nih.gov

Table 3: In Vitro Antimicrobial Activity of Sulfonamide Analogues This table is interactive. Click on the headers to sort the data.

Compound Target Organism(s) Activity Metric Value (µmol/L)
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide Staphylococcus aureus (MSSA, MRSA) MIC 15.62 - 31.25
4-Amino-N-(thiazol-2-yl)benzenesulfonamide Mycobacterium kansasii MIC 1 - 4
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide Mycobacterium kansasii MIC 1 - 4

Antibacterial Activity against Pathogenic Strains

The antibacterial potential of benzenesulfonamide derivatives has been evaluated against a variety of pathogenic bacteria. For instance, a study investigating a series of 2,4,6-trimethylbenzenesulfonyl hydrazones found that N-[(3,5-Dichloro-2-hydroxyphenyl)methylidene]-2,4,6-trimetylbenzenesulfonohydrazide exhibited activity against Gram-positive bacteria. nih.gov Specifically, this compound showed a Minimum Inhibitory Concentration (MIC) ranging from 7.81 to 15.62 µg/mL against reference strains of Gram-positive bacteria. nih.gov However, the tested 2,4,6-trimethylbenzenesulfonyl hydrazones did not show activity against Gram-negative bacteria. nih.gov

In a broader context, sulfonamide-derived chromones have demonstrated significant antibacterial activity against both Gram-negative species, such as Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and Shigella flexeneri, and Gram-positive species, including Bacillus subtilis and Staphylococcus aureus. nih.gov Another study on novel sulfonamides containing a 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffold also reported activity against both Gram-positive and Gram-negative bacteria. nih.gov Notably, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide was particularly effective against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with MIC values between 15.62 and 31.25 µmol/L. nih.gov

The introduction of electron-withdrawing groups, such as nitro groups, on the phenyl ring of sulfonamides has been shown to significantly increase their antimicrobial activity. nih.gov For example, N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid demonstrated strong inhibition against S. aureus. nih.gov

Table 1: Antibacterial Activity of Selected Benzenesulfonamide Analogues

Compound Bacterial Strain MIC
N-[(3,5-Dichloro-2-hydroxyphenyl)methylidene]-2,4,6-trimetylbenzenesulfonohydrazide Gram-positive bacteria 7.81-15.62 µg/mL nih.gov
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide Staphylococcus aureus (MRSA) 15.62-31.25 µmol/L nih.gov
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid Staphylococcus aureus -

Note: MIC values are presented as reported in the cited literature. A dash (-) indicates that a specific MIC value was not provided in the summary.

Antifungal Activity against Fungal Pathogens

The antifungal properties of sulfonamide analogues have also been a focus of research. For example, certain sulfonamide-derived chromones have shown significant activity against various fungal strains, including Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, and Candida glaberata. nih.gov However, a study on sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds found that the derivatives exhibited almost no antifungal potency. nih.gov

In a separate investigation, the synthetic amide 2-chloro-N-phenylacetamide demonstrated antifungal activity against strains of Aspergillus flavus, with a minimum inhibitory concentration ranging from 16 to 256 µg/mL. scielo.br This suggests that chloro-substituted aromatic amides may possess antifungal potential.

Mechanisms of Antimicrobial Action

The primary mechanism of antimicrobial action for sulfonamides involves the inhibition of folic acid synthesis in bacteria. Sulfonamides are structurally similar to para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid. By competitively inhibiting DHPS, sulfonamides block the metabolic pathway for folic acid production. Folic acid is a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. Without an adequate supply of folic acid, bacteria are unable to grow and replicate, leading to a bacteriostatic effect.

Anti-Inflammatory Effects and Associated Molecular Pathways

Certain benzenesulfonamide derivatives have demonstrated anti-inflammatory properties. For instance, N-substituted benzamides have been shown to possess anti-inflammatory effects by inhibiting the transcription factor NF-κB (nuclear factor kappa B). nih.gov Inhibition of NF-κB can, in turn, suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). nih.gov Studies have shown that N-substituted benzamides like metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3-CPA) can inhibit lipopolysaccharide-induced TNF-α production in a dose-dependent manner. nih.gov

Furthermore, some thiazolidinone derivatives of benzenesulfonamide have been investigated for their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. nih.gov The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Molecular docking studies have supported the potential for these compounds to bind to the active site of COX-2. nih.gov A study on newly synthesized 4-[(butylsulfinyl)methyl]-1,2-benzenediol (SMBD) in lipopolysaccharide (LPS)-stimulated BV2 microglia showed that SMBD inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by suppressing the gene expression of inducible NO synthase (iNOS) and COX-2. nih.gov The anti-inflammatory effects were linked to the suppression of LPS-induced nuclear translocation of NF-κB and the phosphorylation of mitogen-activated protein kinases (MAPKs) and Akt. nih.gov

Anticancer Research and Cytotoxicity Mechanisms

The potential of benzenesulfonamide analogues as anticancer agents has been an active area of research, with studies focusing on their cytotoxic effects on various cancer cell lines and the underlying molecular mechanisms.

Evaluation of Cytotoxic Effects on Cancer Cell Lines

Derivatives of benzenesulfonamide have shown promising cytotoxic activity against a range of human cancer cell lines. In one study, a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives were evaluated for their impact on the growth of breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (HCT-116) cells. nih.gov Several of these compounds displayed significant cytotoxicity, with the most potent derivatives exhibiting IC50 values in the low micromolar range. nih.govresearchgate.net For example, compound 30 showed an IC50 of 8 µM against the HCT-116 cell line and was found to be 11-fold more effective at inhibiting the growth of these cancer cells compared to non-cancerous HaCaT cells, indicating a degree of selective toxicity. nih.gov

Another study on 3,5-bis(benzylidene)-1-dichloroacetyl-4-piperidones, which contain a dichloro-substituted moiety, also demonstrated potent cytotoxicity against several squamous cell carcinoma lines, with many compounds having submicromolar CC50 values. mdpi.com These compounds were also found to be less toxic to non-malignant human cells. mdpi.com The presence of a chlorine substituent has been shown to be an important factor for the cytotoxic properties of certain compounds. nih.gov

Table 2: Cytotoxic Activity of Selected Benzenesulfonamide Analogues

Compound Cancer Cell Line IC50 / CC50
Compound 30 (a guanidine (B92328) derivative) HCT-116 (Colon Cancer) 8 µM nih.gov
3,5-bis(benzylidene)-1-dichloroacetyl-4-piperidones Squamous Cell Carcinomas Submicromolar range mdpi.com

Note: IC50 (half maximal inhibitory concentration) and CC50 (half maximal cytotoxic concentration) values are presented as reported in the cited literature.

Investigation of Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Membrane Depolarization)

The cytotoxic effects of many benzenesulfonamide analogues are mediated through the induction of apoptosis, or programmed cell death. A key mechanism involves the mitochondrial pathway of apoptosis. For instance, N-substituted benzamides have been shown to induce the release of cytochrome c from the mitochondria into the cytosol. nih.govresearchgate.net This event triggers the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3, leading to the execution of the apoptotic program. nih.govresearchgate.net The overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit this process, further confirming the involvement of the mitochondrial pathway. nih.gov

Studies on a new 2,4-Dinitrobenzenesulfonamide derivative, designated S1, in acute leukemia cells (K562 and Jurkat) demonstrated that it induced morphological changes characteristic of apoptosis. nih.govresearchgate.net The mechanism in K562 cells involved the activation of both extrinsic and intrinsic apoptotic pathways, characterized by an increased expression of FasR, loss of mitochondrial potential, and activation of caspase-3. nih.govresearchgate.net In Jurkat cells, the intrinsic pathway was primarily involved, with a loss of mitochondrial potential. nih.govresearchgate.net

Furthermore, the guanidine derivative, compound 24, was found to induce apoptosis in cancer cells, causing a decrease in the mitochondrial membrane potential and an increase in the population of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptotic DNA fragmentation. nih.gov Bendamustine, another compound with a related structural motif, has also been shown to induce caspase-3 activation in adult T-cell leukemia cell lines in a dose-dependent manner. nih.gov

Cell Cycle Modulation Studies

Analogues of this compound have been investigated for their effects on cell cycle progression, a key process in cell proliferation. Certain derivatives have demonstrated the ability to induce apoptosis and modulate the cell cycle in cancer cells.

In a study involving 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, the presence of a hydroxyl group on the 3-arylpropylidene fragment was strongly linked to cytotoxic activity. mdpi.com Specifically, compound 24 (3-{4-chloro-2-[(2-chlorophenyl)methylthio]-5-methylbenzenesulfononyl}-2-[3-(2-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine) was shown to induce an increase of cells in the sub-G1 phase, which is indicative of apoptosis. nih.govresearchgate.net This effect was observed in contrast to its inactive analogue, compound 31 . nih.gov The most cytotoxic compounds, 20 and 24 , displayed mean IC₅₀ values of 12.8 and 12.7 μM, respectively, against three cancer cell lines (MCF-7, HeLa, and HCT-116). nih.gov

The table below summarizes the cytotoxic activity of selected benzenesulfonylguanidine derivatives.

CompoundMean IC₅₀ (μM) (MCF-7, HeLa, HCT-116)Notes
20 12.8Strong cytotoxicity
24 12.7Strong cytotoxicity, induced increase in sub-G1 phase
30 -IC₅₀ of 8 μM against HCT-116

These findings suggest that specific structural modifications to the benzenesulfonamide scaffold can impart significant cell cycle modulating and pro-apoptotic activities. nih.gov

Exploration of Receptor Modulatory Activities

The benzenesulfonamide scaffold has been a key component in the development of endothelin receptor antagonists. Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects through two receptor subtypes, ETA and ETB. uscjournal.com Antagonists of these receptors have therapeutic applications, particularly in the treatment of pulmonary arterial hypertension. hirszfeld.pl

Research into biphenylsulfonamide analogues has led to the identification of potent and selective ETA antagonists. nih.gov Starting from an N-(3,4-dimethyl-5-isoxazolyl) benzenesulfonamide lead, structure-activity relationship (SAR) studies demonstrated that substitution at the ortho position of the benzenesulfonamide ring was critical. nih.gov Further modifications to a pendant phenyl ring, such as the introduction of a hydrophobic group at the 4'-position and an amino group at the 2'-position, resulted in compounds with improved ETA binding affinity and functional activity. nih.gov

One such analogue, BMS-187308 (2'-amino-N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1,1'-biphenyl]-2-sulfonamide), demonstrated enhanced ETA binding and functional antagonism. nih.gov This compound also showed good oral activity in animal models. nih.gov Another approach involved replacing the benzenesulfonamide group of the dual ETA/ETB antagonist Bosentan with a 2-phenylethenesulfonamide (B13091328) group, which led to an improvement in ETA selectivity. scilit.com

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating adipogenesis, insulin (B600854) sensitivity, and inflammation. frontiersin.org Analogues of this compound have been developed as selective PPARγ modulators (SPPARMs).

A notable example is INT131 (2,4-dichloro-N-(3,5-dichloro-4-(quinoline-3-yloxy)phenyl)benzenesulfonamide), a potent, non-thiazolidinedione (TZD) SPPARM. nih.gov INT131 binds to PPARγ with high affinity, displacing the TZD rosiglitazone (B1679542) with a Ki of approximately 10 nM, which is about 20-fold higher affinity than rosiglitazone or pioglitazone. nih.gov It exhibits over 1,000-fold selectivity for PPARγ over PPARα and PPARδ. nih.gov

Unlike full agonists like TZDs, INT131 acts as a partial agonist. researchgate.net In cell-based reporter assays, INT131 activates PPARγ with an efficacy of only about 10% of that of rosiglitazone. nih.govresearchgate.net This partial activation is due to a distinct binding mode within the PPARγ ligand-binding pocket. nih.govnih.gov X-ray crystallography has shown that INT131 forms mainly hydrophobic contacts and does not have the direct hydrogen-bonding interactions with key residues in helix 12 that are characteristic of full agonists. researchgate.net This alternative conformational change in the receptor leads to a unique pattern of cofactor association and subsequent gene transcription. nih.gov This distinct pharmacological profile may offer a mechanistic basis for its antidiabetic actions with a potentially improved side-effect profile compared to full agonists. researchgate.netnih.gov

The table below shows the binding affinity and activation efficacy of INT131 for PPARγ.

CompoundBinding Affinity (Ki)Receptor Activation (vs. Rosiglitazone)
INT131 ~10 nM~10%
Rosiglitazone ~200 nM100%

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a cation channel involved in various physiological processes, and its inhibition is a therapeutic target for conditions like pulmonary edema. acs.org The benzenesulfonamide scaffold has been utilized in the development of potent TRPV4 inhibitors.

One such inhibitor is GSK2798745 , a clinical candidate identified for the treatment of pulmonary edema associated with congestive heart failure. acs.org GSK2798745 is a potent, selective, and orally active TRPV4 ion channel blocker with IC₅₀ values of 1.8 nM for human TRPV4 (hTRPV4) and 1.6 nM for rat TRPV4 (rTRPV4). glpbio.commedchemexpress.com

In another study, analogues of the TRPV4 antagonist RN-9893 were synthesized and evaluated. nih.gov Two benzenesulfonamide derivatives, compounds 1b and 1f , showed significantly increased inhibitory potency against TRPV4 compared to the parent compound. nih.gov

The table below details the in vitro inhibitory potency of these benzenesulfonamide-based TRPV4 antagonists.

CompoundTRPV4 IC₅₀
GSK2798745 1.8 nM (human)
RN-9893 2.07 ± 0.90 μM
Compound 1b 0.71 ± 0.21 μM
Compound 1f 0.46 ± 0.08 μM

These findings highlight the utility of the benzenesulfonamide structure in creating potent inhibitors of the TRPV4 ion channel. acs.orgnih.gov

Other Investigated Biological Activities (e.g., Anti-diabetic, Antimalarial, Anticonvulsant)

Beyond receptor modulation, analogues of this compound have been explored for a range of other therapeutic activities.

Anti-diabetic Activity: A series of novel N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vivo anti-diabetic activity in a streptozotocin-induced diabetic rat model. nih.govnih.gov Several of these compounds demonstrated significant hypoglycemic effects when compared to the standard drug, glibenclamide. nih.govresearchgate.net Notably, the introduction of a 2,5-dichloro substitution on the phenyl sulfonyl group was found to potentiate the antidiabetic activity. nih.gov For instance, compound 13 showed prominent activity at a dose of 100 mg/kg. nih.gov

Antimalarial Activity: The sulfonamide moiety is a known pharmacophore in antimalarial drug design. rsc.org Various sulfonamide derivatives have been synthesized and tested against Plasmodium falciparum, the parasite responsible for malaria. nih.gov In one study, sulfonamide chalcone (B49325) derivatives were investigated, with compound 4i (1[4'-N(2'',5''-dichlorophenyl) sulfonyl-amidephenyl]-3-(4-methylphenyl)-2-propen-1-one) being the most active, inhibiting cultured P. falciparum parasites at a concentration of 1 μM. nih.gov Another study on pyrimidine-tethered sulfonamides found that compound SZ14 was the most active against the W2 strain of P. falciparum, with an IC₅₀ of 2.84 μM. nih.gov Indole-sulfonamide derivatives have also been evaluated, with a 4-OCH₃ bisindole derivative (11 ) showing the most potent activity with an IC₅₀ of 2.79 μM against the K1 multidrug-resistant strain. acs.org

Anticonvulsant Activity: The search for new anticonvulsant agents has also included structures related to the benzenesulfonamide scaffold, although research in this area often focuses on different core structures. For example, a series of 3,3-dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones were prepared and evaluated for anticonvulsant properties. nih.gov In the pentylenetetrazole mouse seizure model, 3,3-diethyl lactam 7c (ED₅₀ = 46 mg/kg) and 3-benzyl-3-ethyl lactam 7j (ED₅₀ = 42 mg/kg) were found to be the most effective. nih.gov These compounds showed protective index values comparable or superior to clinically used antiepileptic drugs like ethosuximide (B1671622) and valproic acid. nih.gov While not direct benzenesulfonamide analogues, this research highlights the broad exploration of different chemical scaffolds for anticonvulsant activity.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Impact of Substituents on Biological Potency and Selectivity

The potency and selectivity of benzenesulfonamide-based compounds are governed by the specific interactions of their structural features with biological targets. The following sections detail the roles of the dichloro, methyl, and N-substituent moieties in modulating the biological activity of derivatives of 3,5-Dichloro-2-methylbenzenesulfonamide.

Halogen substituents, particularly chlorine, play a crucial role in modulating the physicochemical properties and, consequently, the biological activity of benzenesulfonamide (B165840) derivatives. The presence of two chlorine atoms at the 3 and 5 positions of the benzene (B151609) ring in this compound has a profound impact on its electronic character and lipophilicity.

The dichloro substitution significantly increases the electron-withdrawing nature of the phenyl ring. This electronic effect can enhance the acidity of the sulfonamide proton (NH), which is often crucial for binding to the active sites of target enzymes, such as carbonic anhydrases, where the ionized sulfonamide coordinates with a zinc ion. Studies on halogenated benzenesulfonamides have shown that the position and nature of the halogen can affect binding affinity and selectivity for different enzyme isoforms. For instance, in a series of benzenesulfonamide inhibitors of carbonic anhydrase, chloro substitution on the phenyl ring was found to influence potency viu.ca.

Furthermore, the lipophilicity conferred by the chlorine atoms can enhance the ability of the molecule to cross biological membranes and reach its target. However, the position of the halogen is critical. For example, in a study of benzenesulfonamide derivatives as anti-influenza agents, derivatives with F- or Cl-substitution showed a 3–5-fold increase in inhibitory potency compared to the parent compound viu.ca.

The following table illustrates the effect of chloro substitution on the inhibitory activity of benzenesulfonamide derivatives against a specific biological target.

CompoundSubstitution PatternIC50 (µM)
AUnsubstituted15.2
B4-Chloro8.5
C2,5-Dichloro5.1
D3,5-Dichloro3.8

Note: The data in this table is illustrative and compiled from general findings on substituted benzenesulfonamides to demonstrate the trend of increased potency with chloro-substitution.

The placement of a methyl group on the benzenesulfonamide scaffold can influence biological activity through both steric and electronic effects. In this compound, the methyl group is positioned at the 2-position (ortho to the sulfonamide group).

From a steric perspective, the ortho-methyl group can influence the conformation of the sulfonamide group, potentially affecting its orientation for optimal binding with a biological target. This steric hindrance can either be detrimental, by preventing access to the binding site, or beneficial, by locking the molecule into a more active conformation. For instance, a study on benzenesulfonamide inhibitors showed that while a 4-methyl group could improve activity, a bulkier 2,4,6-trimethylphenyl group led to an unfavorable impact on potency, highlighting the sensitivity of the target to steric bulk around the phenyl ring.

Modification of the N-substituted moiety of the sulfonamide group is a common strategy to modulate the potency, selectivity, and pharmacokinetic properties of benzenesulfonamide-based drugs. These remote substituents can engage in additional interactions with the target protein, extending into sub-pockets of the active site.

The nature of the N-substituent can dramatically alter the biological activity profile. For example, introducing N-aryl or N-heteroaryl groups can lead to potent and selective inhibitors of various enzymes. The substituents on these remote aryl rings can further refine the activity. For instance, in a series of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives, the nature of the N-aryl group was critical for anticancer activity researchgate.net.

The flexibility and size of the N-substituted moiety are also important. A flexible linker can allow the terminal group to adopt an optimal conformation for binding, while a rigid linker can pre-organize the molecule in a favorable conformation, reducing the entropic penalty of binding. A study on benzenesulfonamide derivatives as carbonic anhydrase inhibitors highlighted the influence of the flexibility of the N-substituted tail on inhibitory activity and isoform selectivity.

The following table shows the impact of different N-substituents on the inhibitory potency of a generic 3,5-dichlorobenzenesulfonamide (B33625) core.

CompoundN-SubstituentBiological TargetIC50 (nM)
1-HCarbonic Anhydrase II150
2-PhenylCarbonic Anhydrase II75
3-4-FluorophenylCarbonic Anhydrase II42
4-3-PyridylCarbonic Anhydrase II58

Note: This table presents illustrative data based on general SAR principles for N-substituted sulfonamides.

Physicochemical Descriptors and Biological Activity Correlations

Quantitative structure-activity relationship (QSAR) studies aim to correlate the biological activity of a series of compounds with their physicochemical properties. For this compound and its derivatives, key descriptors such as the pKa of the sulfonamide NH group and electronic parameters like the Hammett's σ factor are crucial in developing these correlations.

The acidity of the sulfonamide proton, represented by its pKa value, is a critical determinant of biological activity for many sulfonamide inhibitors. The anionic form of the sulfonamide is often the species that binds to metalloenzymes. The pKa of the sulfonamide NH is influenced by the electronic effects of the substituents on the benzene ring.

Electron-withdrawing groups, such as the two chlorine atoms in this compound, stabilize the resulting anion upon deprotonation, thereby lowering the pKa and increasing the acidity of the sulfonamide. Conversely, electron-donating groups, like the methyl group, would slightly increase the pKa. The net effect of the 3,5-dichloro and 2-methyl substituents will result in a sulfonamide NH that is significantly more acidic than that of unsubstituted benzenesulfonamide. The pKa of unsubstituted benzenesulfonamide is approximately 10.1, while the introduction of strong electron-withdrawing groups can lower this value into the physiological pH range, increasing the proportion of the active anionic form.

A QSAR study on benzenesulfonamide derivatives has shown a correlation between the pKa and their inhibitory activity against carbonic anhydrase. Generally, a lower pKa (within a certain range) leads to higher potency.

The table below shows the calculated pKa values for a series of substituted benzenesulfonamides, illustrating the effect of different substituents.

SubstituentpKa (calculated)
H10.1
4-CH310.3
4-Cl9.5
3,5-di-Cl8.2
3,5-di-NO26.2

Note: These are representative calculated pKa values to demonstrate substituent effects.

The Hammett equation is a fundamental tool in QSAR that quantifies the electronic effect of substituents on the reactivity of aromatic compounds. The Hammett substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

For this compound, we can consider the Hammett constants for the individual substituents to understand their combined electronic influence. The σ value for a substituent depends on its position (meta or para) on the ring.

Chloro group (Cl): As a halogen, it is electron-withdrawing through the inductive effect (σI) but weakly electron-donating through resonance (σR). The inductive effect dominates, resulting in positive Hammett constants. The σm value for Cl is +0.37.

Methyl group (CH3): It is an electron-donating group through induction and hyperconjugation, having a negative Hammett constant. The σo value for CH3 is approximately -0.07.

QSAR models often use Hammett constants or related electronic descriptors to correlate with biological activity. For reactions where a negative charge develops in the transition state or product (such as the deprotonation of the sulfonamide), a positive correlation with σ values is often observed, meaning that electron-withdrawing groups enhance the activity.

The following table provides the Hammett σ constants for relevant substituents.

SubstituentPositionσ Value
Clmeta+0.37
CH3ortho-0.07
NO2meta+0.71
OCH3meta+0.12

Note: This table provides standard Hammett σ constants for individual substituents.

Molecular Size and Hydrophobicity Parameters

A complete QSAR analysis for this compound would typically involve the calculation and correlation of various molecular descriptors with its biological activity. Key parameters related to molecular size and hydrophobicity play a crucial role in such studies. These descriptors help in understanding how the compound's structure influences its behavior in biological systems.

Molecular Size Parameters:

Molecular Weight: The sum of the atomic weights of all atoms in the molecule.

Molecular Volume: The volume occupied by the molecule.

Surface Area: The total surface area of the molecule.

Hydrophobicity Parameters:

LogP (Octanol-Water Partition Coefficient): A measure of the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which is a good predictor of drug transport properties.

A representative data table for such parameters would look as follows, although specific experimental or calculated values for this compound are not readily found in the literature.

DescriptorDescriptionTypical Value Range for Drug-like Molecules
Molecular Weight ( g/mol )The mass of one mole of the substance.< 500
LogPThe logarithm of the partition coefficient between octanol (B41247) and water.< 5
Topological Polar Surface Area (Ų)The surface area of polar atoms.< 140
Hydrogen Bond DonorsThe number of hydrogen atoms attached to electronegative atoms.< 5
Hydrogen Bond AcceptorsThe number of electronegative atoms (N, O).< 10

Conformational Flexibility and Receptor Binding

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. For sulfonamide-containing compounds, several conformational features are of particular interest.

Dihedral Angles between Aromatic Rings

For compounds containing more than one aromatic ring, the dihedral angle between the planes of these rings is a crucial determinant of the molecule's three-dimensional structure. However, in the case of this compound, there is only one aromatic ring, rendering this specific subsection not applicable. In related compounds with a second aromatic ring attached to the sulfonamide nitrogen, this angle would describe the spatial relationship between the two aryl moieties.

Intramolecular Hydrogen Bonding Patterns and Their Role in Conformation

Intramolecular hydrogen bonds can play a significant role in stabilizing a particular conformation of a molecule, which may be the bioactive conformation. In sulfonamides, hydrogen bonds can potentially form between the hydrogen of the -NH group and a nearby acceptor atom, or between other parts of the molecule. Such interactions can restrict the conformational flexibility of the molecule, pre-organizing it for receptor binding and potentially increasing binding affinity by reducing the entropic penalty of binding. While the potential for such bonding exists in derivatives of this compound, specific studies detailing these patterns for the compound itself are not available.

Computational Chemistry and Molecular Modeling of 3,5 Dichloro 2 Methylbenzenesulfonamide Analogues

Quantum Chemical Investigations

Quantum chemical investigations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure and reactivity of benzenesulfonamide (B165840) derivatives. These methods provide a foundational understanding of the molecules at an atomic level.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as molecules. d-nb.info It is frequently utilized to determine the optimized geometric parameters (bond lengths and angles) and to understand the structural properties of benzenesulfonamide analogues. mkjc.innih.gov Methods like B3LYP and B3PW91 with basis sets such as 6-31g(d,p) or 6-311++G(d,p) are commonly applied to calculate the ground-state geometries of these compounds. mkjc.inresearchgate.net

The calculations provide the most stable three-dimensional conformation of the molecule. For instance, in one benzenesulfonamide derivative, the bond angles for O-S-O were computed to be around 120°, and the total bond angles around the nitrogen atom suggested sp² hybridization. mkjc.in These optimized structures are crucial for further computational analysis, including vibrational studies and molecular docking. mkjc.inresearchgate.net

ParameterBond/AngleCalculated Value (DFT)Experimental Value (XRD)
Bond Length (Å)S1—O31.438 Å1.430 Å
Bond Length (Å)S1—O41.439 Å1.433 Å
Bond Length (Å)S2—O11.438 Å1.428 Å
Bond Angle (°)O3—S1—O4122.15°119.60°
Bond Angle (°)O2—S2—O1121.20°119.75°
mkjc.in

HOMO-LUMO Analysis and Energy Gaps for Reactivity and Photophysical Properties

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and polarizability. researchgate.netresearchgate.net

A small energy gap generally implies high chemical reactivity, low kinetic stability, and higher polarizability. researchgate.net For benzenesulfonamide analogues, DFT calculations are used to determine the energies of the HOMO and LUMO. This analysis helps in understanding the charge transfer possibilities within the molecule, which is vital for assessing its potential applications in areas like optoelectronics. researchgate.netmdpi.com

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
N-(pyrimidin-2-yl)benzenesulfonamide analogue-6.58 eV-1.89 eV4.69 eV
o-toluenesulfonamidobenzamide (2a)-6.61 eV-1.55 eV5.06 eV
5-bromo-o-toluenesulfonamidobenzamide (2b)-6.72 eV-1.85 eV4.87 eV
5-iodo-o-toluenesulfonamidobenzamide (2c)-6.61 eV-1.88 eV4.73 eV
mkjc.inmdpi.com

Molecular Electrostatic Potential (MEP) Maps for Reactive Sites

Molecular Electrostatic Potential (MEP) maps are visual tools used to understand the charge distribution within a molecule and to identify potential sites for electrophilic and nucleophilic attack. researchgate.netdeeporigin.com These maps plot the electrostatic potential on the electron density surface of the molecule. mkjc.in Different colors represent varying potential values: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue signifies regions of most positive potential (electron-poor, prone to nucleophilic attack). researchgate.netyoutube.com Green and yellow areas represent intermediate or near-zero potential. researchgate.net

For benzenesulfonamide analogues, MEP maps typically show the most negative potential (red) localized around the highly electronegative oxygen atoms of the sulfonyl group (-SO₂). mkjc.inresearchgate.net Conversely, the most positive potential (blue) is often found around the hydrogen atom of the sulfonamide's NH group, identifying it as a potential hydrogen-bond donor site. mkjc.inresearchgate.net This analysis is crucial for predicting intermolecular interactions and understanding how a molecule might interact with a biological receptor. deeporigin.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld Surface (HS) analysis is a computational technique used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govmdpi.com By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify regions of close contact between molecules. nih.gov Red spots on the d_norm map indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii. mdpi.com

Interaction TypeContribution (%)
H···H44.7%
C···H/H···C23.7%
Cl···H/H···Cl18.9%
O···H/H···O5.0%
S···H/H···S4.8%
nih.gov

Molecular Docking Studies

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govsemanticscholar.org This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and interaction patterns with a biological target. texilajournal.com

Prediction of Binding Affinities and Interactions with Target Enzymes/Receptors

For analogues of 3,5-Dichloro-2-methylbenzenesulfonamide, molecular docking studies are performed to predict how they might bind to the active sites of specific enzymes or receptors. nih.gov The process involves placing the ligand into the binding site of the receptor and calculating a score, often expressed as binding energy (in kcal/mol), which estimates the strength of the interaction. laurinpublishers.com A lower (more negative) binding energy generally indicates a more stable and favorable interaction. researchgate.net

These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein. nih.gov For example, a study on sulfonamide derivatives targeting mitochondrial complexes II and III used computational simulations to understand the binding modes of the inhibitors at the enzyme's active site. nih.gov Such insights are invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. laurinpublishers.com

Compound/AnalogueProtein TargetBinding Energy (kcal/mol)
N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamideHelicobacter pylori urease-7.7
Hydrazine-1-carbothioamide derivativeHeat shock protein 90-alpha (Hsp90α)-7.6
Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivative (4e)α-amylase-7.43
N-aryl-benzimidazolone analogue (L1)HSP90-9.795
N-aryl-benzimidazolone analogue (L2)HSP90-8.264
researchgate.netmdpi.comnih.gov

Analysis of Ligand-Protein Interactions and Binding Site Characterization

The analysis of ligand-protein interactions is fundamental to understanding the molecular basis of the biological activity of this compound analogues. Computational simulations and structural studies, such as X-ray crystallography, are employed to characterize the binding site and elucidate the key interactions that stabilize the ligand-receptor complex. These interactions can be broadly categorized as polar (e.g., hydrogen bonds, electrostatic interactions) and non-polar (e.g., hydrophobic, pi-stacking, and van der Waals forces). youtube.com

For benzenesulfonamide derivatives, the sulfonamide moiety is a critical pharmacophore often involved in key hydrogen bonding. The oxygen atoms of the sulfonyl group (SO₂) frequently act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. researchgate.net In the case of related dichlorobenzenesulfonamide structures, studies have revealed specific intermolecular N-H⋯O hydrogen bonds that link molecules in the crystal lattice, highlighting the importance of this interaction motif. researchgate.net

Molecular docking simulations of various sulfonamide-based inhibitors have identified specific amino acid residues crucial for binding. For instance, in studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking revealed hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. nih.gov The binding of these analogues can involve pi-pi stacking interactions between the aromatic rings of the ligand and residues like tyrosine (Tyr) and phenylalanine (Phe), as well as pi-cation or pi-anion interactions with charged residues such as histidine (His) or aspartic acid (Asp). nih.gov The specific orientation and conformation of the ligand, often described as U-shaped in related crystal structures, is critical for optimal fitting into the binding pocket. researchgate.netnih.gov

The characterization of the binding site involves identifying key features such as hydrophobicity, charge distribution, and shape complementarity. For some benzenesulfonamide analogues targeting enzymes like the NLRP3 inflammasome, it has been noted that hydrophobic interactions at the domain occupied by the sulfonamide moiety may be important for inhibitory activity. nih.gov Computational tools can generate molecular electrostatic potential maps to visualize the electron density and predict regions of the molecule that are likely to engage in electrostatic interactions.

Table 1: Common Ligand-Protein Interactions for Benzenesulfonamide Analogues

Interaction Type Ligand Group Involved Potential Interacting Residue Types
Hydrogen Bonding Sulfonamide (-SO₂NH-) Ser, Thr, Asp, Glu, His, Asn, Gln
Hydrophobic Dichloromethylphenyl ring Ala, Val, Leu, Ile, Phe, Trp, Met
Pi-Pi Stacking Aromatic Rings Phe, Tyr, Trp, His
Pi-Cation Aromatic Rings Lys, Arg

| Halogen Bonding | Chlorine atoms | Electron-rich atoms (e.g., backbone carbonyls) |

Molecular Dynamics Simulations for Conformational Dynamics and Stability of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.net For analogues of this compound, MD simulations provide critical insights into the conformational dynamics of the ligand, the flexibility of the protein target, and the stability of the resulting ligand-receptor complex. nih.govmdpi.com These simulations can validate findings from molecular docking and provide a more realistic representation of the binding event in a dynamic, solvated environment. researchgate.net

A key aspect analyzed in MD simulations is the stability of the complex, which is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation trajectory. nih.gov A stable RMSD value over time suggests that the complex has reached equilibrium and that the ligand remains securely bound in the active site. nih.gov Conversely, large fluctuations in RMSD might indicate an unstable binding mode.

Furthermore, the Root Mean Square Fluctuation (RMSF) is calculated for individual amino acid residues to assess their flexibility. researchgate.net Analysis of RMSF can reveal which parts of the protein become more rigid or more flexible upon ligand binding, providing clues about the mechanism of action. researchgate.net For instance, simulations can show how the binding of a sulfonamide analogue stabilizes a flexible loop region near the active site, locking the protein in a specific conformation.

De Novo Design and Virtual Screening Approaches for Novel Analogues

Computational chemistry provides powerful tools for the discovery of novel analogues of this compound through de novo design and virtual screening. These approaches aim to explore a vast chemical space to identify new molecules with potentially improved potency, selectivity, or other desirable properties.

De novo design involves the computational construction of novel molecules, often piece by piece, directly within the binding site of a target protein. Algorithms can generate molecular structures that are sterically and electronically complementary to the active site. This approach can be guided by the structure of a known ligand or based solely on the properties of the receptor, allowing for the creation of entirely new chemical scaffolds.

Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing compounds to identify those that are most likely to bind to a specific protein target. A common approach is structure-based virtual screening, which uses molecular docking to predict the binding pose and affinity of each compound in the library. Another method is ligand-based virtual screening, which uses a known active molecule, such as a potent benzenesulfonamide analogue, as a template to search for other compounds with similar structural or physicochemical properties. mdpi.com Pharmacophore modeling is a key technique in this context, where a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity is defined and used to filter compound databases. mdpi.com

In the context of benzenesulfonamide analogues, research has shown that modifications to the sulfonamide moiety are often well-tolerated, suggesting this part of the molecule is a good candidate for optimization. nih.govnih.gov Virtual screening could be employed to explore a library of diverse chemical groups to attach to the sulfonamide core to enhance interactions, for example, by targeting a nearby hydrophobic pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wu.ac.th For analogues of this compound, QSAR models can be developed to predict the inhibitory potency or other biological effects of newly designed compounds, thereby prioritizing synthesis and experimental testing.

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. Next, a set of molecular descriptors is calculated for each compound. These descriptors are numerical values that represent various aspects of the molecule's physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) characteristics.

Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are then used to create an equation that correlates the molecular descriptors with the observed biological activity. wu.ac.th

Equation Example (Hypothetical MLR Model): pIC₅₀ = β₀ + β₁(LogP) + β₂(Dipole) + β₃(Molecular_Weight)

The predictive power and robustness of the resulting QSAR model are evaluated through rigorous internal and external validation procedures. wu.ac.th Statistical parameters such as the correlation coefficient (r²), cross-validated correlation coefficient (q² or r²CV), and F-value are used to assess the model's quality. nih.gov

For benzenesulfonamide derivatives, QSAR studies can reveal which structural features are most important for activity. For example, a model might indicate that increased hydrophobicity in one part of the molecule and the presence of a hydrogen bond acceptor in another are positively correlated with potency. These insights are invaluable for the rational design of new, more effective analogues. nih.gov

Table 2: Key Statistical Parameters in QSAR Model Validation

Parameter Description Acceptable Value
Coefficient of determination; measures the goodness of fit of the model. > 0.6
q² (or r²CV) Cross-validated r²; measures the internal predictive ability of the model. > 0.5
F-value F-test statistic; indicates the statistical significance of the model. High value indicates significance

| s | Standard error of the estimate; measures the absolute error in the predictions. | Low value is desirable |

Environmental Fate and Analytical Monitoring of Benzenesulfonamide Derivatives

Occurrence and Distribution in Environmental Matrices (e.g., Water, Soil, Sediment)

While specific data on the occurrence and distribution of 3,5-Dichloro-2-methylbenzenesulfonamide in the environment are not extensively documented in current literature, studies on related benzenesulfonamide (B165840) compounds indicate a widespread presence in aquatic systems. Research has shown that derivatives such as p-toluenesulfonamide (B41071) (p-TSA), o-toluenesulfonamide (B73098) (o-TSA), and benzenesulfonamide (BSA) are ubiquitously present in the aquatic environment. researchgate.net

These compounds have been detected in various water matrices, including wastewater, surface water, groundwater, and even drinking water. researchgate.net For instance, a study in Berlin, Germany, found p-TSA in high concentrations in wastewater (up to 50.8 µg/L) and in groundwater beneath a former sewage farm (up to 41 µg/L). researchgate.net Lower, yet significant, concentrations were also found in surface water (up to 1.15 µg/L) and drinking water (up to 0.27 µg/L). researchgate.net The presence of these compounds in treated drinking water highlights their potential persistence through conventional water treatment processes.

Regarding solid matrices, studies on chloroamide herbicides in China have shown contamination in soil, with concentrations varying between 1.0 and 1540.3 µg/kg. nih.gov Although these are a different class of chemicals, the data underscores the potential for sulfonamide-based compounds to accumulate in soil, likely through mechanisms such as sludge application or irrigation with contaminated water. However, specific monitoring data for this compound in soil and sediment remains a critical data gap.

Table 1. Occurrence of Selected Benzenesulfonamide Derivatives in Environmental Water Samples from Berlin, Germany. researchgate.net
CompoundWastewater Conc. (µg/L)Groundwater Conc. (µg/L)Surface Water Conc. (µg/L)Drinking Water Conc. (µg/L)
p-Toluenesulfonamide (p-TSA)&lt;0.02–50.8&lt;0.02–41&lt;0.02–1.15&lt;0.02–0.27
o-Toluenesulfonamide (o-TSA)Lower ConcentrationsLower ConcentrationsLower ConcentrationsLower Concentrations
Benzenesulfonamide (BSA)Lower ConcentrationsLower ConcentrationsLower ConcentrationsLower Concentrations

Advanced Analytical Methodologies for Environmental Detection and Quantification

The accurate detection and quantification of trace levels of benzenesulfonamide derivatives in complex environmental matrices require sophisticated analytical techniques. These methodologies typically involve a multi-step process including extraction and concentration from the sample, followed by instrumental analysis. env.go.jp

Solid-Phase Extraction (SPE) is the most prevalent technique for extracting and concentrating benzenesulfonamides from aqueous samples like river water and sewage. researchgate.net Various sorbent materials are used, with polymeric sorbents like Oasis HLB demonstrating high recovery rates, often between 75% and 106%, depending on the specific compound and water matrix. researchgate.net To minimize interference from other co-extracted substances (matrix effects), a subsequent "clean-up" step, for instance using Florisil sorbent, can be employed, which has been shown to reduce matrix effects to below 20%. researchgate.net

For solid matrices such as soil and sediment, different methods are required. Pressurized Liquid Extraction (PLE) and ultrasound-assisted solvent extraction (USAE) are commonly utilized. researchgate.net Soxhlet extraction is another established method for isolating organic compounds from solid samples. env.go.jp

More recent innovations include dispersive solid-phase extraction (d-SPE) using novel sorbent materials. One such method employs pristine multi-walled carbon nanotubes (MWCNTs) for the simultaneous extraction of benzenesulfonamides, benzotriazoles, and benzothiazoles from water samples. nih.gov This d-SPE method, followed by microwave-assisted desorption, achieves high enrichment factors and good recovery rates (70-116%). nih.gov

Following extraction, instrumental analysis is performed to separate, identify, and quantify the target compounds. The combination of chromatography with mass spectrometry is the gold standard for this purpose due to its high sensitivity and selectivity. researchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used tool for analyzing benzenesulfonamides in environmental extracts. researchgate.netresearchgate.net This technique couples the separation capabilities of high-performance liquid chromatography (HPLC) with the precise detection of a tandem mass spectrometer. nih.gov Operating the mass spectrometer in multiple reaction monitoring (MRM) mode ensures high selectivity and allows for the accurate quantification of target analytes at very low concentrations. researchgate.net Method detection limits (MDLs) for benzenesulfonamides using LC-MS/MS can reach the low nanogram-per-liter (ng/L) range. nih.gov For example, a method using d-SPE with MWCNTs followed by HPLC-HESI-MS/MS reported MDLs between 30-170 ng/L for various benzenesulfonamides in water. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another key analytical technique, particularly for compounds that are volatile and thermally stable. usgs.gov The sample extract is introduced into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the chromatographic column, before being detected by the mass spectrometer. researchgate.net The U.S. Geological Survey has developed methods using capillary-column GC/MS to determine various organic wastewater compounds, including sulfonamide derivatives, after extraction via solid-phase cartridges. usgs.gov

Table 2. Performance of Advanced Analytical Methods for Benzenesulfonamide Derivatives.
TechniqueExtraction MethodMatrixRecovery Rate (%)Detection Limit (LOD/MDL)Reference
HPLC-MS/MSSPE (Oasis HLB)Water75 - 1061 ng/L - 100 ng/L researchgate.net
HPLC-HESI-MS/MSd-SPE (MWCNTs)Water70 - 11630 - 170 ng/L nih.gov
GC/MSSPE (Polystyrene-divinylbenzene)Water74 ± 7 (Avg.)Not Specified usgs.gov

Degradation Pathways and Persistence in Environmental Systems

The environmental persistence of a chemical is determined by its resistance to various degradation processes. For chlorinated aromatic compounds like this compound, degradation can occur through biotic (microbial) and abiotic (e.g., photolysis, hydrolysis) pathways. Specific degradation studies on this compound are limited, but insights can be drawn from related compounds.

Microbial degradation is a primary pathway for the breakdown of many organic pollutants. Bacteria have evolved diverse enzymatic systems to mineralize aromatic compounds. For instance, the degradation of some chloroaromatic compounds proceeds through intermediates like chlorocatechols, which are then subject to ring-cleavage by dioxygenase enzymes as part of pathways like the 3-oxoadipate (B1233008) pathway. researchgate.net The degradation of 2,3-dichloronitrobenzene (B165493) by Diaphorobacter sp. involves an initial dioxygenation to form 3,4-dichlorocatechol, which is then further metabolized. nih.gov It is plausible that microbial communities in soil and sediment could adapt to degrade this compound, potentially through similar oxidative pathways that cleave the aromatic ring.

Abiotic degradation can also play a significant role. Photolysis, or degradation by sunlight, is a major dissipation pathway for some chlorinated compounds in aquatic environments and on surfaces. nih.gov The rate of photolysis can be influenced by water chemistry and the presence of natural photosensitizers. nih.gov Hydrolysis, the reaction with water, is another potential degradation route, although its importance varies greatly depending on the compound's chemical structure and the pH of the surrounding environment. nih.gov For example, the fungicide chlorothalonil (B1668833) is relatively stable to hydrolysis at neutral pH, but the process can be a minor dissipation pathway under basic conditions. nih.gov

The persistence of benzenesulfonamides is a concern, as their detection in drinking water suggests they can withstand conventional treatment processes. researchgate.net Their stability is influenced by factors like temperature and pH. A study on sulfonated benzene (B151609) derivatives found that their stability on SPE cartridges was greater at lower temperatures, while in water samples, stability was enhanced at acidic pH. nih.gov Given the presence of stable chlorine-carbon bonds, this compound is expected to exhibit a degree of resistance to degradation, warranting further investigation into its environmental half-life.

Table 3. Summary of Potential Degradation Pathways for Chlorinated Aromatic Compounds.
PathwayDescriptionKey Intermediates/Enzymes (Examples)Relevance
Microbial OxidationEnzymatic breakdown by bacteria and fungi, often involving ring hydroxylation and cleavage.Dioxygenases, ChlorocatecholsPrimary pathway for mineralization in soil and sediment.
PhotolysisDegradation by UV radiation from sunlight, primarily in surface waters or on exposed surfaces.Photochemically-generated hydroxyl radicalsCan be a significant degradation route in sunlit environments.
HydrolysisChemical breakdown through reaction with water. Rate is highly dependent on pH and chemical structure.Hydroxylated derivativesMay be a minor or slow degradation pathway for stable compounds.

Considerations for Environmental Impact Assessment in Chemical Research and Development

The introduction of any new or existing chemical into widespread use necessitates a thorough environmental impact assessment. This process involves a systematic evaluation of a substance's potential effects on ecosystems and human health. lidsen.com For benzenesulfonamide derivatives like this compound, a comprehensive assessment should be a priority in the research and development phase.

Key components of such an assessment include:

Fate and Transport Modeling: Predicting how the chemical will move through and partition between different environmental compartments (air, water, soil). This includes evaluating its potential for long-range transport. researchgate.net

Persistence and Bioaccumulation: Determining the chemical's environmental half-life (persistence) and its tendency to accumulate in living organisms (bioaccumulation). Highly persistent and bioaccumulative substances pose a greater long-term risk.

Ecotoxicity Testing: Assessing the potential harm to a range of non-target organisms, including aquatic species (fish, invertebrates) and terrestrial organisms (earthworms, soil microbes).

Life Cycle Assessment (LCA): Evaluating the environmental impacts associated with all stages of the chemical's life, from raw material extraction and manufacturing to its use and final disposal. lidsen.com

Regulatory bodies in various countries conduct screening assessments to determine if substances present a risk to the environment or human health. For example, the Canadian government performed a screening assessment on 2-methyl-benzenesulfonamide to evaluate its potential risks. publications.gc.ca A similar approach is crucial for this compound, especially given the data gaps regarding its environmental occurrence, fate, and toxicity. Integrating these environmental considerations early in the chemical design and development process can promote the creation of greener, more sustainable alternatives with a reduced environmental footprint. mdpi.com

Future Research Directions and Potential Applications of 3,5 Dichloro 2 Methylbenzenesulfonamide Analogues

Development of Novel Synthetic Methodologies

The creation of diverse libraries of 3,5-dichloro-2-methylbenzenesulfonamide analogues for biological screening hinges on the development of novel and efficient synthetic methods. Traditional synthesis often involves the reaction of a sulfonyl chloride with an amine, but modern research is focused on more sophisticated and versatile approaches. frontiersrj.com

Recent advances include:

Catalytic Oxidation: New strategies for constructing sulfonamides involve the catalytic oxidation of sulfinic acids and their salts, sulfur, or sulfonates as sulfur reagents. This avoids the use of highly acidic and polluting reagents. thieme-connect.com

Sulfur Dioxide Insertion: The use of sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) provides a safe and effective way to introduce the sulfonyl group. Copper-catalyzed oxidative coupling reactions of DABSO with hydrazines and amines have been shown to produce sulfonamides in good yields. thieme-connect.com

Photoredox Catalysis: A synergistic approach using photoredox and copper catalysis allows for the synthesis of sulfonamides from various aryl radical precursors, amines, and a sulfur dioxide source under ambient conditions. This one-step process is compatible with both electron-rich and electron-deficient amines. thieme-connect.com

Divergent Synthesis from Carboxylic Acids: A recently developed method utilizes an acridine (B1665455) photocatalyst to generate alkyl radicals from carboxylic acids. These radicals then add to sulfinylamine reagents to create sulfinamide intermediates, which can be divergently converted to either sulfonamides or sulfonimidamides. nih.gov

Flow Chemistry and Mechanochemistry: These technologies are being explored for the synthesis of sulfonamides to improve reaction efficiency, safety, and scalability.

These novel methodologies enable the rapid generation of diverse benzenesulfonamide (B165840) libraries, which is crucial for exploring structure-activity relationships and identifying new drug candidates. researchgate.net

Elucidation of Undiscovered Biological Activities and Targets

While sulfonamides are well-known for their antimicrobial properties, research into analogues of this compound is uncovering a wide range of other biological activities. ajchem-b.comajchem-b.com The focus is on identifying novel molecular targets and therapeutic applications.

Some of the promising areas of investigation include:

Anticancer Activity: Many benzenesulfonamide derivatives are being investigated as anticancer agents. researchgate.netmdpi.commdpi.com They have been shown to inhibit various enzymes involved in cancer progression, such as carbonic anhydrases (CAs), which are overexpressed in many tumors. mdpi.comscispace.com For example, new chalcone (B49325) derivatives containing a 2,4-dichlorobenzenesulfonamide (B1301883) moiety have demonstrated significant cytotoxic effects on human cancer cell lines. researchgate.netmdpi.com

Enzyme Inhibition: Beyond CAs, benzenesulfonamide analogues are being explored as inhibitors of other enzymes, such as 12-lipoxygenase (implicated in inflammation and thrombosis) and Werner syndrome protein (a target in certain cancers). nih.govnih.gov

Antiviral and Antimicrobial Activity: The search for new antimicrobial and antiviral agents remains a priority. Novel sulfonamide derivatives are continuously being synthesized and tested against various pathogens. frontiersrj.comnih.gov

Neurological Disorders: There is growing interest in the potential of sulfonamides to treat neurological conditions. For instance, some derivatives are being investigated for their role in managing Alzheimer's disease. scispace.com

The following table summarizes some of the recently discovered biological activities of benzenesulfonamide analogues.

Biological ActivityTarget/MechanismExample of Analogue Class
AnticancerCarbonic Anhydrase IX and XII InhibitionAnthraquinone-based benzenesulfonamides mdpi.com
AnticancerInduction of ApoptosisChalcone-sulfonamide hybrids mdpi.com
Anti-inflammatory12-Lipoxygenase Inhibition4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamides nih.gov
AntiviralHIV Protease InhibitionVarious sulfonamide derivatives nih.gov
AntibacterialDihydropteroate (B1496061) Synthase (DHPS) InhibitionNovel sulfonamide analogues targeting resistant strains nih.gov

Advanced Computational Modeling for Rational Design

Computational chemistry has become an indispensable tool in the rational design of new this compound analogues. nih.gov In silico techniques allow for the prediction of binding affinities, pharmacokinetic properties, and potential biological activities before synthesis, saving significant time and resources. nanobioletters.comresearchgate.net

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nanobioletters.com These models are used to predict the activity of newly designed analogues and to identify the key structural features responsible for their effects. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govtandfonline.com It is widely used to understand the binding mode of benzenesulfonamide analogues to their target enzymes and to guide the design of more potent inhibitors. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the interaction and to identify key residues involved in binding. researchgate.net

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, which is crucial for identifying candidates with favorable drug-like properties. nih.govnih.gov

These computational methods facilitate a more targeted approach to drug discovery, enabling the design of benzenesulfonamide analogues with improved potency, selectivity, and pharmacokinetic profiles. tandfonline.com

Exploration of Structure-Function Relationships at the Atomic Level

A deep understanding of how this compound analogues interact with their biological targets at the atomic level is crucial for designing more effective drugs. High-resolution structural techniques are key to elucidating these interactions. ias.ac.in

X-ray Crystallography: This is a powerful technique for determining the three-dimensional structure of a ligand bound to its protein target. nih.govtandfonline.com Co-crystal structures of benzenesulfonamide analogues with enzymes like carbonic anhydrase have provided detailed insights into their binding modes, revealing key hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.govresearchgate.net This information is invaluable for structure-based drug design.

Spectroscopic and Calorimetric Methods: Techniques such as UV-vis absorption, infrared spectroscopy, and isothermal titration calorimetry can provide complementary information about the binding affinity and conformational changes that occur upon ligand binding. nih.govacs.org

By combining these techniques, researchers can build a comprehensive picture of the structure-function relationships of benzenesulfonamide analogues, enabling the rational design of new molecules with enhanced properties. tandfonline.comnih.gov

Potential as Molecular Probes in Chemical Biology Research

Molecular probes are essential tools in chemical biology for studying the function and localization of proteins and other biomolecules in living systems. Benzenesulfonamide analogues with high affinity and selectivity for specific targets have the potential to be developed into valuable molecular probes.

Future research in this area could focus on:

Design of Fluorescently Labeled Analogues: By attaching a fluorescent tag to a benzenesulfonamide analogue, it may be possible to visualize the localization of its target protein within cells using fluorescence microscopy.

Development of Photoaffinity Probes: These probes contain a photoreactive group that can form a covalent bond with the target protein upon irradiation with light. This allows for the identification of the target protein and the characterization of its binding site.

Creation of Biotinylated Probes: Attaching a biotin (B1667282) tag to a benzenesulfonamide analogue would allow for the affinity purification of its target protein from complex biological samples.

The development of such molecular probes would not only aid in the validation of new drug targets but also provide a deeper understanding of the biological roles of the proteins that interact with this class of compounds.

Integration with Emerging Technologies in Drug Discovery and Development

The field of drug discovery is being transformed by the integration of emerging technologies that can accelerate the identification and development of new therapeutic agents. nih.gov The exploration of this compound analogues will benefit significantly from these advancements.

Key technologies include:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against a specific biological target. This technology is essential for identifying initial hits from diverse libraries of benzenesulfonamide analogues. nih.gov

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be used to analyze large datasets from HTS campaigns and computational studies to identify patterns and predict the properties of new compounds. This can significantly enhance the efficiency of the drug design process.

DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of massive libraries of compounds, each tagged with a unique DNA barcode. This approach could be used to explore a vast chemical space of benzenesulfonamide analogues to identify novel binders for a wide range of protein targets.

Targeted Protein Degradation: This emerging modality uses small molecules, known as PROTACs (PROteolysis TArgeting Chimeras), to induce the degradation of specific proteins. A benzenesulfonamide analogue with affinity for a target protein could potentially be incorporated into a PROTAC to create a novel therapeutic agent. nih.gov

By embracing these emerging technologies, researchers can significantly accelerate the discovery and development of new drugs based on the this compound scaffold.

Q & A

[Basic] What are the established synthetic routes for 3,5-Dichloro-2-methylbenzenesulfonamide, and what parameters influence yield optimization?

Methodological Answer:
The synthesis typically involves sulfonylation of a substituted aniline precursor. A two-step approach is common:

Chlorination : Introduce chlorine atoms at the 3 and 5 positions of 2-methylbenzene using Cl₂ or sulfuryl chloride (SO₂Cl₂) under controlled temperature (40–60°C) to avoid over-chlorination.

Sulfonamide Formation : React the chlorinated intermediate with sulfamic acid (H₃NSO₃) or sulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide group.
Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC to identify intermediates .
  • Use solid-phase extraction (SPE) with Oasis HLB cartridges for purification, as this method effectively removes unreacted chlorinated byproducts .
  • Yield improvements (≥75%) are achievable by maintaining anhydrous conditions and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to sulfonating agent).

[Basic] Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:
A multi-technique approach is recommended:

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies methyl (-CH₃) and sulfonamide (-SO₂NH₂) protons, while ¹³C NMR confirms aromatic ring substitution patterns.
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]⁺ expected at m/z 264.97 for C₇H₆Cl₂NO₂S).
  • X-ray Diffraction (Single-Crystal) : Resolves bond angles and torsional strain in the crystalline state, with refinement using SHELXL .
  • HPLC-PDA : Validates purity (>98%) using a C18 column (mobile phase: 70% methanol/30% water with 0.1% formic acid) .

[Advanced] How should researchers design crystallization trials to obtain diffraction-quality crystals of this compound?

Methodological Answer:
Successful crystallization requires systematic screening:

Solvent Selection : Test polar aprotic solvents (e.g., DMSO, DMF) and mixtures with water or ethanol. Slow evaporation at 4°C often yields plate-like crystals.

Temperature Gradients : Use a thermal cycler to vary temperatures between 20°C and −20°C in 5°C increments.

Seeding : Introduce microcrystals from prior trials to induce nucleation.

Data Collection : For X-ray analysis, collect datasets at 100 K using synchrotron radiation. Refine structures with SHELXL, ensuring R-factor convergence <5% .

[Advanced] What strategies are recommended for reconciling discrepancies between computational modeling and experimental crystallographic data?

Methodological Answer:
Address discrepancies through:

  • DFT Optimization : Compare gas-phase computational models (e.g., B3LYP/6-31G*) with experimental bond lengths/angles from SHELXL-refined structures .
  • Polymorph Screening : Test alternative crystal forms (e.g., solvates or hydrates) that may align better with computational predictions.
  • Electron Density Maps : Analyze residual density peaks in SHELXL outputs to identify overlooked hydrogen bonds or disorder .

[Advanced] What methodological framework should be employed to assess the compound's stability under extreme physicochemical conditions?

Methodological Answer:
Adopt an accelerated stability protocol:

Stress Testing : Expose the compound to pH extremes (1–13), UV light (254 nm), and elevated temperatures (40–80°C) for 14 days.

Degradation Analysis : Quantify degradation products via LC-MS (ESI− mode) and compare against reference standards. Use internal standards (e.g., deuterated analogs) to minimize matrix effects .

Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at 25°C based on high-temperature degradation rates.

[Advanced] How can inter-laboratory variability in biological activity assays for sulfonamide derivatives be systematically addressed?

Methodological Answer:
Minimize variability through:

  • Standardized Protocols : Predefine assay conditions (e.g., cell lines, incubation times, and solvent controls) and share SOPs across collaborators.
  • Cross-Validation : Use a common reference compound (e.g., a known sulfonamide inhibitor) to normalize activity data between labs.
  • Data Harmonization : Apply meta-analysis tools to adjust for batch effects, as demonstrated in multi-laboratory environmental toxicology studies .

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